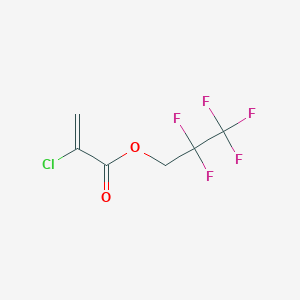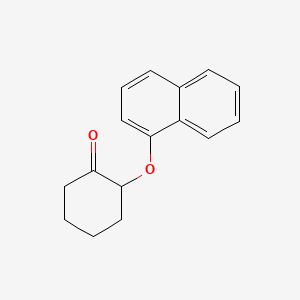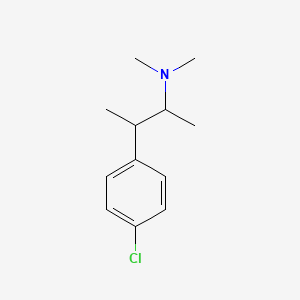
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- is a synthetic compound belonging to the class of phenethylamines. Phenethylamines are organic compounds that act as central nervous system stimulants in humans. This particular compound is characterized by the presence of a p-chloro substituent on the phenyl ring and tetramethyl groups on the alpha, beta, and N positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the phenethylamine backbone.
Chlorination: The phenyl ring is chlorinated at the para position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Methylation: The alpha, beta, and N positions are methylated using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of the phenyl ring.
Continuous Methylation: Continuous flow reactors are used for the methylation steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted phenethylamines.
Applications De Recherche Scientifique
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders and as a stimulant.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- involves its interaction with monoamine neurotransmitter systems. It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in stimulant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: The parent compound without the p-chloro and tetramethyl substitutions.
Amphetamine: A phenethylamine derivative with a methyl group on the alpha position.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.
Uniqueness
Phenethylamine, p-chloro-alpha,beta,N,N-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The p-chloro substituent enhances its binding affinity to certain receptors, while the tetramethyl groups increase its lipophilicity and metabolic stability.
Propriétés
Numéro CAS |
74051-06-2 |
|---|---|
Formule moléculaire |
C12H18ClN |
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N,N-dimethylbutan-2-amine |
InChI |
InChI=1S/C12H18ClN/c1-9(10(2)14(3)4)11-5-7-12(13)8-6-11/h5-10H,1-4H3 |
Clé InChI |
DJWOLNWBAIJZRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)C(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


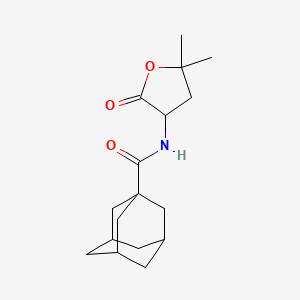
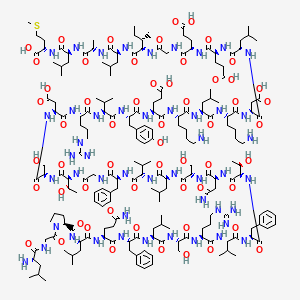

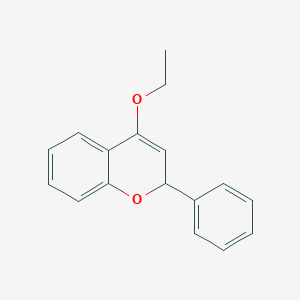
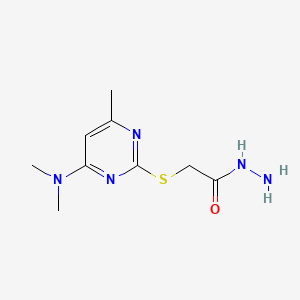
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

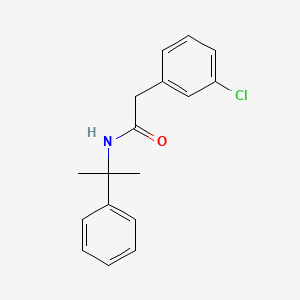
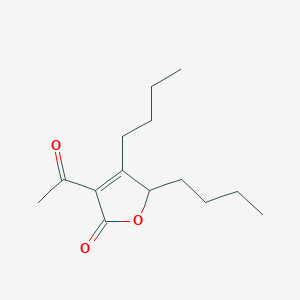
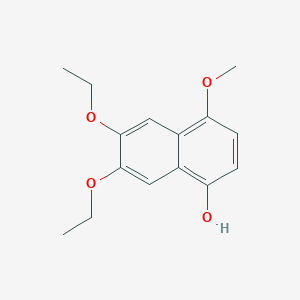
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
